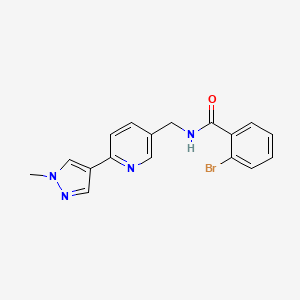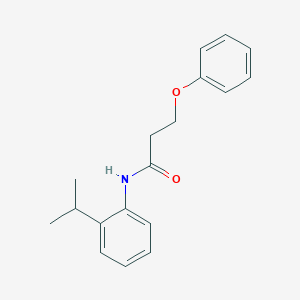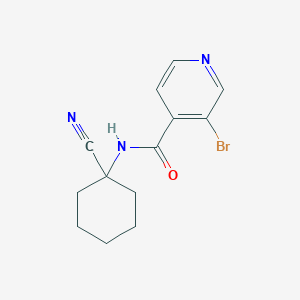
2-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving a bromine atom, a pyrazole ring, and a pyridine ring. The exact structure would need to be determined through techniques such as NMR spectroscopy or X-ray crystallography .科学的研究の応用
Chemical Synthesis and Functionalization
Research on compounds structurally related to 2-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide has primarily focused on chemical synthesis and functionalization processes. Studies have explored various reactions to synthesize pyrazole derivatives and their functionalization, offering insights into the synthesis mechanisms and potential applications of these compounds in different fields, including material science and pharmacology.
One notable study involved the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and its acid chloride with 2,3-Diaminopyridine, resulting in different pyrazole derivatives. This research highlighted the versatility of pyrazole compounds in chemical synthesis and their potential for creating various chemically active compounds (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).
Crystal Structure Analysis
Another area of interest has been the crystal structure analysis of pyrazole derivatives. Studies have determined the crystal structures of pyrazole N-substituted primary amides, providing valuable information on their molecular configurations and the implications for their chemical reactivity and interaction capabilities. Such analyses are crucial for the development of new materials and drugs, as they offer a deeper understanding of the molecular basis of these compounds' properties (A. Llamas-Saiz et al., 1999).
Antimicrobial and Anticancer Activities
Research has also extended into the exploration of the biological activities of pyrazole derivatives. Synthesis and antimicrobial activity studies have been conducted on new pyrazole, fused pyrazolo[3,4-d]-pyrimidine, and pyrazolo[4,3-e][1,2,4]-triazolo[1,5-c]pyrimidine derivatives. These studies are foundational for developing new antimicrobial agents, highlighting the potential of pyrazole derivatives in combating microbial resistance (Nada M. Abunada et al., 2008).
Molecular Docking and In Vitro Screening
Moreover, molecular docking and in vitro screening have been employed to evaluate the potential of pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. These approaches help identify promising compounds for further development as therapeutic agents, contributing to the discovery of new drugs with specific biological targets (A. Rahmouni et al., 2016).
将来の方向性
The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential biological activities. Given the wide range of activities exhibited by similar compounds, it could be a promising candidate for drug development .
特性
IUPAC Name |
2-bromo-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN4O/c1-22-11-13(10-21-22)16-7-6-12(8-19-16)9-20-17(23)14-4-2-3-5-15(14)18/h2-8,10-11H,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUOJPGDDGYHSDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-(5-chlorothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2554670.png)
![[2-(Azocan-1-ylmethyl)phenyl]methanamine](/img/structure/B2554672.png)


![2-chloro-N-[(1,2-dimethylindol-5-yl)methyl]benzamide](/img/structure/B2554676.png)





![N'-[(E)-(3-methoxyphenyl)methylidene]-2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole-4-carbohydrazide](/img/structure/B2554688.png)
![7-Benzoyl-7-azabicyclo[2.2.1]heptane](/img/structure/B2554690.png)
![(Z)-2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-(morpholinomethyl)benzofuran-3(2H)-one](/img/structure/B2554691.png)